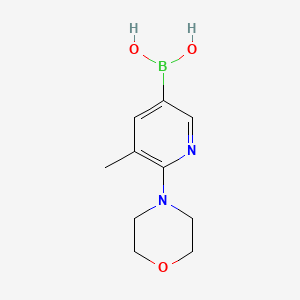

(5-Methyl-6-morpholinopyridin-3-yl)boronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(5-methyl-6-morpholin-4-ylpyridin-3-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15BN2O3/c1-8-6-9(11(14)15)7-12-10(8)13-2-4-16-5-3-13/h6-7,14-15H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTYCDSJIQDOWIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(N=C1)N2CCOCC2)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40656500 | |

| Record name | [5-Methyl-6-(morpholin-4-yl)pyridin-3-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40656500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1191062-85-7 | |

| Record name | [5-Methyl-6-(morpholin-4-yl)pyridin-3-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40656500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (5-Methyl-6-morpholinopyridin-3-yl)boronic Acid: Properties and Applications

This guide provides a comprehensive technical overview of (5-Methyl-6-morpholinopyridin-3-yl)boronic acid, a heterocyclic organoboron compound of significant interest to researchers in medicinal chemistry and drug development. Designed for professionals in the field, this document elucidates the compound's core physical and chemical properties, outlines its strategic importance as a synthetic building block, and provides detailed, field-proven methodologies for its application.

Introduction: A Strategic Building Block in Modern Drug Discovery

This compound belongs to the versatile class of heteroaryl boronic acids, which are foundational reagents in modern synthetic organic chemistry. Its structure combines three key motifs highly valued in medicinal chemistry: a pyridine core, a morpholine substituent, and the versatile boronic acid functional group. This combination makes it a strategic building block for constructing complex molecular architectures, particularly through transition metal-catalyzed cross-coupling reactions.

The pyridine ring is a prevalent scaffold in numerous FDA-approved drugs due to its ability to engage in hydrogen bonding and its favorable pharmacokinetic profile. The addition of a morpholine group often enhances aqueous solubility and metabolic stability, while the methyl group provides a point for steric and electronic modulation. The boronic acid moiety is prized for its stability, low toxicity, and exceptional utility in reactions like the Suzuki-Miyaura coupling, a cornerstone of carbon-carbon bond formation. The strategic placement of these groups makes this compound a valuable intermediate for synthesizing novel compounds targeted at a wide range of biological targets.

Physicochemical and Computed Properties

The fundamental properties of this compound are summarized below. While extensive experimental data for properties such as melting point and specific solubility are not widely published, the available data from suppliers and chemical databases provide a solid foundation for its use.

| Property | Value | Source(s) |

| CAS Number | 1191062-85-7 | |

| Molecular Formula | C₁₀H₁₅BN₂O₃ | |

| Molecular Weight | 222.05 g/mol | |

| IUPAC Name | (5-methyl-6-morpholin-4-ylpyridin-3-yl)boronic acid | |

| Physical Form | Solid | |

| Purity (Typical) | ≥98% | |

| InChI Key | PTYCDSJIQDOWIQ-UHFFFAOYSA-N | |

| Hydrogen Bond Donors | 2 | |

| Hydrogen Bond Acceptors | 5 | |

| Rotatable Bonds | 2 | |

| Topological Polar Surface Area | 65.8 Ų |

Solubility Profile (Qualitative): Based on the general behavior of arylboronic acids, this compound is expected to exhibit good solubility in polar aprotic solvents such as ethers (e.g., 1,4-dioxane, THF) and moderate solubility in chlorinated solvents. Its solubility in nonpolar hydrocarbon solvents is anticipated to be low. The presence of the morpholine group may confer some solubility in polar protic solvents, including water, particularly under basic conditions where the boronate salt can form.

Synthesis, Stability, and Safe Handling

General Synthetic Approach

An In-depth Technical Guide to (5-Methyl-6-morpholinopyridin-3-yl)boronic acid: A Cornerstone Building Block in Modern Medicinal Chemistry

Introduction: The Ascendancy of Boronic Acids in Drug Discovery

The landscape of modern medicinal chemistry has been profoundly shaped by the advent of robust and versatile synthetic methodologies. Among these, palladium-catalyzed cross-coupling reactions stand as a pillar, enabling the construction of complex molecular architectures that are central to many therapeutic agents. Boronic acids and their derivatives have emerged as indispensable reagents in this context, prized for their versatile reactivity, general stability, low toxicity, and the straightforward removal of boron-containing byproducts.[1][2] The approval of the boronic acid-containing drug Bortezomib for multiple myeloma treatment demystified earlier concerns about boron toxicity and catalyzed a surge of interest in leveraging these unique compounds in drug design.[3][4]

This guide focuses on a highly functionalized and strategically important building block: (5-Methyl-6-morpholinopyridin-3-yl)boronic acid (CAS No. 1191062-85-7). This reagent is not merely a catalog chemical; it is a key intermediate whose specific structural features—a substituted pyridine core, a nucleophilic morpholine moiety, and a reactive boronic acid group—make it exceptionally valuable for synthesizing targeted kinase inhibitors and other complex bioactive molecules. We will explore its properties, core applications, and provide a detailed, field-proven protocol for its use in a pivotal, real-world pharmaceutical synthesis.

Physicochemical Properties and Strategic Handling

The efficacy of any synthetic building block begins with a thorough understanding of its physical properties and stability. This compound is a solid at room temperature, but like many boronic acids, requires careful handling to ensure its integrity and reactivity.

| Property | Value | Source |

| CAS Number | 1191062-85-7 | [5][6] |

| Molecular Formula | C₁₀H₁₅BN₂O₃ | [5][6] |

| Molecular Weight | 222.05 g/mol | [5][6] |

| IUPAC Name | (5-methyl-6-morpholin-4-ylpyridin-3-yl)boronic acid | |

| Physical Form | Solid | |

| Storage Temp. | 2-8°C, Protect from moisture |

Expert Insights on Stability and Handling

The utility of a boronic acid is directly tied to the stability of its carbon-boron bond. Two primary degradation pathways must be mitigated:

-

Protodeboronation: Cleavage of the C-B bond, which is replaced by a C-H bond. This process can be catalyzed by acidic or basic conditions and accelerated by moisture.

-

Oxidation: The boron center is susceptible to oxidation, which can degrade the reagent to boric acid.

Self-Validating Handling Protocol:

-

Storage: Always store the reagent in a tightly sealed container in a refrigerator (2-8°C). For long-term storage, flushing the container with an inert gas like nitrogen or argon is highly recommended to displace moisture and oxygen.

-

Dispensing: Allow the container to warm to room temperature in a desiccator before opening. This critical step prevents atmospheric moisture from condensing on the cold solid, which is a primary cause of hydrolysis and degradation.

-

Reaction Setup: Use anhydrous solvents and perform reactions under an inert atmosphere whenever possible to maximize yield and reproducibility.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The paramount application of this compound is its role as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning methodology is the gold standard for forming carbon-carbon bonds between sp²-hybridized centers, making it the premier choice for constructing the biaryl and hetero-biaryl scaffolds prevalent in kinase inhibitors.[2]

The reaction's power lies in its remarkable functional group tolerance and the generally mild conditions required, which are critical when dealing with complex, multi-functional substrates in late-stage synthesis.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst. Understanding this mechanism is key to troubleshooting and optimizing reaction conditions.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Case Study: Keystone Synthesis of Pexidartinib (PLX-3397)

The true value of a building block is demonstrated through its successful application. This compound serves as a pivotal intermediate in the synthesis of Pexidartinib, an FDA-approved inhibitor of the colony-stimulating factor 1 receptor (CSF1R) used to treat tenosynovial giant cell tumor (TGCT), a rare and debilitating disease.[5]

The core of the Pexidartinib molecule is constructed via a Suzuki-Miyaura coupling that joins the morpholinopyridine headpiece with a pyrrolopyridine core.

Reaction Scheme: (Self-generated image representing the coupling)

Synthesis of Pexidartinib Core via Suzuki-Miyaura Coupling

This protocol is an exemplar procedure derived from established methodologies for Suzuki-Miyaura couplings involving complex heterocyclic substrates.

Step-by-Step Experimental Protocol

-

Reagent Preparation & Inerting:

-

To a flame-dried 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add 5-bromo-3-(1H-pyrrolo[2,3-b]pyridin-5-yl)pyridin-2-amine (1.0 equiv), This compound (1.2 equiv), and anhydrous potassium carbonate (K₂CO₃) (3.0 equiv).

-

Causality: Using a slight excess of the boronic acid ensures complete consumption of the more valuable bromo-pyridine starting material. Anhydrous potassium carbonate is a crucial base to activate the boronic acid for transmetalation.

-

-

Catalyst Addition:

-

Evacuate and backfill the flask with nitrogen three times.

-

Under a positive flow of nitrogen, add the palladium catalyst, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂) (0.05 equiv).

-

Causality: Pd(dppf)Cl₂ is a robust, air-stable precatalyst that is highly effective for coupling heteroaryl halides. The dppf ligand is electron-rich and sterically demanding, which promotes the reductive elimination step and prevents catalyst decomposition.

-

-

Solvent Addition and Degassing:

-

Add a degassed solvent mixture of 1,4-Dioxane and Water (e.g., 4:1 v/v, approximately 0.1 M concentration relative to the limiting reagent).

-

Degas the resulting slurry by bubbling nitrogen through it for 15-20 minutes.

-

Causality: The aqueous dioxane system is highly effective for Suzuki couplings. Water aids in dissolving the inorganic base and facilitates the formation of the active boronate species. Degassing is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

-

-

Reaction Execution:

-

Heat the reaction mixture to 90-100 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

-

-

Workup and Purification:

-

Cool the reaction mixture to room temperature.

-

Dilute with ethyl acetate and water. Separate the organic layer.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude residue by column chromatography on silica gel to yield the desired product, the core of Pexidartinib.

-

Experimental Workflow Diagram

References

- 1. Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor capable of overcoming a variety of ALK/EGFR associated drug resistant mutants in NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CN111233857A - Synthetic method for continuously producing pexidartinib - Google Patents [patents.google.com]

- 3. Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. WO2015079417A1 - Novel amino pyrimidine derivatives - Google Patents [patents.google.com]

- 5. Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medkoo.com [medkoo.com]

The Strategic Synthesis of (5-Methyl-6-morpholinopyridin-3-yl)boronic Acid: A Technical Guide for Drug Discovery Professionals

Introduction: The Pivotal Role of Boronic Acids in Modern Drug Discovery

Boronic acids and their derivatives have emerged as indispensable structural motifs in contemporary medicinal chemistry. Their unique ability to form reversible covalent bonds with biological targets, coupled with their favorable physicochemical properties, has led to the successful development of several FDA-approved drugs.[1][2] (5-Methyl-6-morpholinopyridin-3-yl)boronic acid is a key building block in the synthesis of a variety of pharmacologically active compounds, valued for the specific spatial and electronic properties conferred by its substituted pyridine core. This guide provides an in-depth, scientifically grounded overview of a robust synthetic strategy for this valuable intermediate, designed for researchers and professionals in the field of drug development.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of the target molecule suggests a convergent synthetic strategy. The core (5-methyl-6-morpholinopyridin-3-yl) scaffold can be disconnected at the carbon-boron bond, pointing to a halogenated precursor, specifically a bromo-substituted pyridine, as a key intermediate. This precursor can, in turn, be assembled from simpler, commercially available starting materials. This approach allows for flexibility and optimization at each stage of the synthesis.

Caption: Retrosynthetic analysis of this compound.

Part 1: Synthesis of the Key Intermediate: 4-(5-Bromo-3-methylpyridin-2-yl)morpholine

The initial phase of the synthesis focuses on constructing the core heterocyclic framework. This is achieved through a nucleophilic aromatic substitution reaction, a cornerstone of heterocyclic chemistry.

Experimental Protocol

-

Reaction Setup: To a solution of 2-chloro-5-bromo-3-methylpyridine (1.0 eq) in a suitable high-boiling point solvent such as N,N-Dimethylformamide (DMF) or 1,4-dioxane, add morpholine (1.2 eq) and a non-nucleophilic base, for instance, potassium carbonate (K₂CO₃) (2.0 eq).

-

Reaction Conditions: Heat the reaction mixture to 100-120 °C and stir vigorously for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford 4-(5-bromo-3-methylpyridin-2-yl)morpholine.

Causality and Experimental Choices

-

Solvent Selection: High-boiling point polar aprotic solvents like DMF or dioxane are chosen to facilitate the dissolution of the reactants and to enable the reaction to be conducted at elevated temperatures, which is necessary to overcome the activation energy for nucleophilic aromatic substitution on an electron-rich pyridine ring.

-

Base: Potassium carbonate is employed to neutralize the hydrohalic acid (HCl) formed during the reaction, driving the equilibrium towards the product. It is a mild, non-nucleophilic base that does not interfere with the desired substitution.

-

Excess Morpholine: A slight excess of morpholine is used to ensure the complete consumption of the starting halide.

Part 2: Borylation to Yield this compound

The final and critical step is the introduction of the boronic acid functionality. This is most effectively achieved through a lithium-halogen exchange followed by quenching with a borate ester.

Experimental Protocol

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve 4-(5-bromo-3-methylpyridin-2-yl)morpholine (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Lithium-Halogen Exchange: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (n-BuLi) (1.1 eq) dropwise, maintaining the temperature below -70 °C. Stir the resulting mixture at this temperature for 1 hour.

-

Borylation: To the reaction mixture, add triisopropyl borate (B(O-iPr)₃) (1.5 eq) dropwise, again ensuring the temperature remains below -70 °C. Allow the reaction to slowly warm to room temperature and stir overnight.

-

Hydrolysis and Isolation: Quench the reaction by the slow addition of aqueous hydrochloric acid (1 M) until the pH is acidic. Stir the mixture for 1-2 hours to ensure complete hydrolysis of the borate ester. Adjust the pH to approximately 7-8 with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent, such as ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude this compound. Further purification can be achieved by recrystallization or chromatography.

Causality and Experimental Choices

-

Anhydrous and Inert Conditions: Organolithium reagents like n-BuLi are extremely reactive towards water and oxygen. Therefore, scrupulously anhydrous solvents and an inert atmosphere are critical for the success of the lithium-halogen exchange.

-

Low Temperature: The lithium-halogen exchange is a very fast and exothermic reaction. Maintaining a low temperature (-78 °C) is essential to prevent side reactions, such as the deprotonation of the methyl group or attack at other positions on the pyridine ring.

-

Borate Ester: Triisopropyl borate is a common and effective electrophile for trapping the aryllithium intermediate. The resulting borate ester is then hydrolyzed to the desired boronic acid.

-

Aqueous Work-up: Acidic hydrolysis is necessary to convert the borate ester to the boronic acid. Subsequent neutralization is important for the stability and isolation of the final product.

Quantitative Data Summary

| Step | Reactants | Reagents and Conditions | Product | Typical Yield |

| 1 | 2-Chloro-5-bromo-3-methylpyridine, Morpholine | K₂CO₃, DMF, 100-120 °C, 12-24 h | 4-(5-Bromo-3-methylpyridin-2-yl)morpholine | 75-85% |

| 2 | 4-(5-Bromo-3-methylpyridin-2-yl)morpholine | n-BuLi, THF, -78 °C; then B(O-iPr)₃; then HCl (aq) | This compound | 60-70% |

Experimental Workflow Visualization

Caption: Step-by-step workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound presented herein is a robust and reproducible method that relies on fundamental and well-understood organic transformations. By carefully controlling reaction conditions and understanding the underlying chemical principles, researchers can efficiently produce this valuable building block for the advancement of drug discovery programs. The self-validating nature of each protocol, grounded in established chemical literature, ensures a high degree of confidence in achieving the desired synthetic outcome.

References

(5-Methyl-6-morpholinopyridin-3-yl)boronic acid solubility and stability

An In-depth Technical Guide on the Solubility and Stability of (5-Methyl-6-morpholinopyridin-3-yl)boronic acid

Authored by: A Senior Application Scientist

Introduction

This compound is a pivotal heterocyclic building block in modern medicinal chemistry and drug discovery.[1] Its structural complexity, featuring a substituted pyridine core, makes it an attractive intermediate for synthesizing novel compounds, particularly in the development of enzyme inhibitors and other targeted therapeutics.[2][3] Boronic acids, as a class, are indispensable tools in pharmaceutical synthesis, primarily due to their utility in robust carbon-carbon bond-forming reactions like the Suzuki-Miyaura coupling.[4][5]

The successful application of this compound in any synthetic or screening campaign is fundamentally dependent on a thorough understanding of its physicochemical properties. Solubility dictates the choice of reaction solvents, purification methods, and formulation for biological assays, while stability determines its shelf-life, handling requirements, and reliability in yielding reproducible results.

This technical guide provides a comprehensive overview of the solubility and stability profiles of this compound. In the absence of extensive publicly available quantitative data for this specific molecule, this document synthesizes foundational principles of boronic acid chemistry with field-proven experimental protocols. It is designed to empower researchers, scientists, and drug development professionals to accurately determine its properties, handle it effectively, and troubleshoot potential challenges, thereby ensuring its optimal performance in their research endeavors.

Core Physicochemical Properties

A summary of the key identification and physical properties for this compound is presented below.

| Property | Value | Source(s) |

| CAS Number | 1191062-85-7 | |

| Molecular Formula | C₁₀H₁₅BN₂O₃ | [6] |

| Molecular Weight | 222.05 g/mol | [6] |

| IUPAC Name | (5-methyl-6-morpholin-4-ylpyridin-3-yl)boronic acid | |

| Physical Form | Solid | |

| Recommended Storage | 2-8°C, under inert atmosphere | [7] |

Section 1: Solubility Profile and Determination

The solubility of a boronic acid is governed by the interplay between the polar boronic acid moiety and the organic substituents on the carbon-boron bond.[8] The presence of both a lipophilic methyl group and a polar morpholine group on the pyridine ring of the title compound suggests a nuanced solubility profile. While esterification of boronic acids typically enhances their solubility in organic solvents, the free acid's behavior must be empirically determined for reaction optimization.[9]

Predicted Solubility in Common Solvents

Based on its structure, the following qualitative solubility predictions can be made. These should be confirmed experimentally using the protocol provided in Section 1.2.

| Solvent | Polarity | Predicted Solubility | Rationale |

| Water | High | Low to Moderate | The morpholine group may impart some aqueous solubility, but the overall heterocyclic structure is largely organic. Solubility is likely pH-dependent. |

| DMSO, DMF | High (Aprotic) | High | These polar aprotic solvents are generally effective at dissolving a wide range of drug-like molecules. |

| Methanol, Ethanol | High (Protic) | Moderate | May form esters in solution over time, potentially affecting solubility and stability. Good for initial dissolution. |

| Acetonitrile | Medium | Moderate | A common solvent for reactions and analysis (e.g., HPLC). |

| THF, Dioxane | Low | Moderate | Ethereal solvents are common in cross-coupling reactions. |

| Toluene, Hexanes | Very Low | Low to Insoluble | The molecule's polarity is likely too high for significant solubility in non-polar hydrocarbon solvents. |

Experimental Protocol for Solubility Determination (Dynamic Method)

To obtain quantitative solubility data, a dynamic (polythermal) method is highly effective. This technique involves visually or instrumentally determining the temperature at which a known composition of solute and solvent becomes a clear, homogenous solution upon controlled heating.[8][10] This temperature is the saturation point for that specific concentration.

Methodology

-

Sample Preparation : Accurately weigh a specific amount of this compound into a glass vial.

-

Solvent Addition : Add a precise volume or mass of the desired solvent to the vial.

-

System Setup : Place the vial in a controlled heating block equipped with a magnetic stirrer and a calibrated temperature probe.

-

Heating and Observation : Begin stirring and slowly increase the temperature at a constant rate (e.g., 0.2-0.5 °C/min).[10]

-

Turbidity Monitoring : Continuously monitor the solution's turbidity. This can be done visually against a contrasting background or with an automated turbidity sensor.[8]

-

Record Dissolution Temperature : Record the temperature at which the last solid particle disappears and the solution becomes completely clear. This is the equilibrium solubility temperature for the prepared concentration.

-

Data Compilation : Repeat steps 1-6 with varying solute-to-solvent ratios to construct a solubility curve (solubility vs. temperature).

Section 2: Stability Profile and Degradation Pathways

The stability of boronic acids is a critical parameter, as degradation can lead to reduced yields, impure products, and misleading biological data. The primary degradation pathways are protodeboronation, oxidation, and boroxine formation.[7][11]

Key Degradation Pathways

-

Protodeboronation : This is the cleavage of the C-B bond, which is replaced by a C-H bond.[11] The reaction is often catalyzed by acidic or basic conditions and can be accelerated by residual palladium catalyst from the synthesis. The morpholino and methyl groups on the pyridine ring of the title compound may electronically influence the susceptibility of the C-B bond to this cleavage.

-

Oxidation : The boron center is susceptible to oxidation, especially in the presence of air or other oxidants like hydrogen peroxide.[11] This process typically leads to the formation of the corresponding phenol and boric acid, representing a complete loss of the desired starting material. Storing the compound under an inert atmosphere (Nitrogen or Argon) is a standard precaution to mitigate this pathway.[7]

-

Boroxine Formation : Under anhydrous conditions or upon heating, three molecules of a boronic acid can condense to form a six-membered cyclic anhydride known as a boroxine, releasing three molecules of water.[11] This process is reversible, and the boroxine can be hydrolyzed back to the boronic acid in the presence of water. While this is not a destructive degradation, the formation of boroxine alters the compound's physical properties and reactivity.

Experimental Protocol for Forced Degradation Studies

Forced degradation (stress testing) is essential to identify potential liabilities and establish appropriate storage and handling conditions. A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the cornerstone of this analysis, as it can separate the intact parent compound from its degradation products.[7]

Methodology

-

Develop a Stability-Indicating HPLC Method :

-

Column : A reverse-phase C18 column is a common starting point.

-

Mobile Phase : A gradient of acetonitrile and water (or a suitable buffer, e.g., phosphate or acetate) is typically used. It is often crucial to keep the mobile phase pH near neutral to prevent on-column degradation.[7]

-

Detection : UV detection at a wavelength appropriate for the pyridine chromophore (e.g., 254 nm or 270 nm).

-

Validation : The method must be shown to resolve the parent peak from peaks generated under various stress conditions.

-

-

Prepare Stress Samples :

-

Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a known concentration (e.g., 1 mg/mL).

-

Aliquot the stock solution into separate vials for each stress condition.

-

-

Apply Stress Conditions :[7][11]

-

Acid Hydrolysis : Add 0.1 N HCl and heat at 60 °C.

-

Base Hydrolysis : Add 0.1 N NaOH and heat at 60 °C.

-

Oxidation : Add 3% H₂O₂ and keep at room temperature.

-

Thermal Stress : Heat a solution (and a solid sample) at a high temperature (e.g., 80 °C).

-

Photolytic Stress : Expose a solution to UV light (e.g., in a photostability chamber).

-

Control : Keep one vial at the recommended storage condition (e.g., 4 °C, protected from light).

-

-

Analysis :

-

At specified time points (e.g., 0, 2, 6, 12, 24 hours), withdraw a sample from each vial, neutralize if necessary, and dilute to a suitable concentration.

-

Analyze by the stability-indicating HPLC method.

-

Calculate the percentage of the parent compound remaining and quantify the major degradation products.

-

References

- 1. nbinno.com [nbinno.com]

- 2. mdpi.com [mdpi.com]

- 3. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. mdpi.com [mdpi.com]

- 6. Page loading... [wap.guidechem.com]

- 7. benchchem.com [benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Reactivity of the Morpholine Moiety in (5-Methyl-6-morpholinopyridin-3-yl)boronic acid

Abstract

(5-Methyl-6-morpholinopyridin-3-yl)boronic acid is a versatile building block in medicinal chemistry, prized for its role in Suzuki-Miyaura cross-coupling reactions to generate complex molecular architectures. While the reactivity of the boronic acid functionality is well-established, the chemical behavior of the ancillary morpholine moiety is often considered inert. This technical guide challenges that assumption by providing a comprehensive investigation into the potential reactivity of the morpholine ring within this specific molecular context. We will explore the electronic interplay between the pyridine ring, the boronic acid, and the morpholine substituent, and delineate potential reaction pathways that researchers and drug development professionals must consider. This document will serve as an in-depth resource, offering both theoretical insights and practical, field-proven experimental protocols to probe and understand the stability and reactivity of this crucial structural motif.

Introduction: Beyond a Passive Scaffold

The morpholine heterocycle is a ubiquitous feature in numerous approved pharmaceuticals, valued for its favorable physicochemical properties, including metabolic stability and aqueous solubility.[1][2] In the context of this compound, the morpholine ring is primarily incorporated to modulate the electronic properties of the pyridine ring and to serve as a vector for molecular interactions in the final target compound.[3][4] However, to assume this moiety is merely a passive spectator in chemical transformations is to overlook potential side reactions and unexpected reactivity that could impact yield, purity, and even the biological activity of the final product.

This guide will delve into the nuanced reactivity of the morpholine moiety, considering its potential as a nucleophile, its susceptibility to oxidation, and the stability of the crucial C-N bond connecting it to the pyridine ring, particularly under the demanding conditions of modern cross-coupling catalysis.

Electronic Landscape and its Influence on Reactivity

The reactivity of the morpholine in this compound is not intrinsic but is instead dictated by the electronic environment created by the substituted pyridine ring.

Inductive and Mesomeric Effects

The pyridine ring is inherently electron-deficient. The boronic acid group, particularly at the 3-position, acts as a moderate electron-withdrawing group through an inductive effect, further decreasing the electron density of the pyridine ring.[3] Conversely, the methyl group at the 5-position is a weak electron-donating group. The morpholine moiety, connected via its nitrogen atom at the 6-position, exerts a strong +M (mesomeric) and -I (inductive) effect. The lone pair on the nitrogen atom can be delocalized into the pyridine ring, increasing electron density, particularly at the ortho and para positions.

Basicity of the Morpholine Nitrogen

The basicity of the morpholine nitrogen is a critical parameter governing its nucleophilicity. The pKa of unsubstituted morpholine is approximately 8.5.[2] In this compound, the electron-withdrawing nature of the pyridine ring is expected to decrease the basicity of the morpholine nitrogen compared to free morpholine. However, the precise pKa will be a balance of the competing electronic effects. The predicted pKa for 4-morpholinopyridine is around 7.97, which can serve as a reasonable estimate.[1] This moderate basicity suggests that the nitrogen atom can still participate in nucleophilic reactions, especially in the presence of strong electrophiles.

Potential Reaction Pathways of the Morpholine Moiety

Based on the electronic considerations, several potential reaction pathways for the morpholine moiety can be hypothesized. The following sections will detail these possibilities and propose experimental designs to investigate them.

N-Oxidation

The lone pair on the morpholine nitrogen makes it susceptible to oxidation, which would lead to the corresponding N-oxide. This is a common reaction for tertiary amines.

-

Hypothesis: Under oxidative conditions, the morpholine nitrogen can be oxidized to an N-oxide. This could occur as an undesired side reaction during certain synthetic steps.

-

Causality: Oxidizing agents such as m-CPBA, hydrogen peroxide, or even atmospheric oxygen in the presence of a suitable catalyst, could potentially oxidize the nucleophilic nitrogen of the morpholine. The electron-donating character of the morpholine nitrogen might make it more susceptible to oxidation than the pyridine nitrogen, which is part of an electron-deficient aromatic system.

N-Alkylation and N-Arylation

The nucleophilicity of the morpholine nitrogen suggests its potential to react with electrophiles, leading to N-alkylation or N-arylation products.

-

Hypothesis: The morpholine nitrogen can act as a nucleophile and react with alkylating or arylating agents.

-

Causality: In the presence of strong electrophiles like alkyl halides or under conditions that promote arylation, the morpholine nitrogen could compete with other nucleophiles in the reaction mixture. While the C-N bond to the pyridine ring reduces its basicity, it may still be sufficiently nucleophilic to participate in such reactions.[5]

Ring-Opening Reactions

While generally stable, the morpholine ring can undergo cleavage under specific, often harsh, conditions.

-

Hypothesis: Under strongly acidic or oxidative conditions, the morpholine ring may undergo ring-opening.

-

Causality: Strong acids could protonate the oxygen atom, initiating a ring-opening cascade. Potent oxidizing agents could also lead to cleavage of the C-C or C-O bonds within the morpholine ring.

Stability Under Suzuki-Miyaura Cross-Coupling Conditions

The primary application of this compound is in Suzuki-Miyaura cross-coupling reactions.[6] Understanding the stability of the morpholine moiety under these conditions is paramount.

-

Hypothesis: The morpholine moiety is generally stable under typical Suzuki-Miyaura conditions, but side reactions may occur with certain substrates or under forcing conditions.

-

Causality: Suzuki-Miyaura reactions are typically performed under basic conditions with a palladium catalyst.[7] While the C-N bond is generally robust, highly reactive aryl halides or prolonged reaction times at elevated temperatures could potentially lead to side reactions involving the morpholine ring, such as N-arylation with the coupling partner or degradation.

Experimental Investigation Protocols

To validate the hypotheses outlined above, a series of well-controlled experiments are necessary. The following protocols are designed to be self-validating and provide clear, interpretable results.

Investigation of N-Oxidation

Objective: To determine the susceptibility of the morpholine nitrogen to oxidation.

Protocol:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent (e.g., dichloromethane).

-

Reagent Addition: Add a common oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) (1.1 eq), portion-wise at 0 °C.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to observe the formation of new, more polar products.

-

Work-up and Analysis: Upon completion, quench the reaction with a reducing agent (e.g., aqueous sodium thiosulfate), and extract the product. Purify by column chromatography and characterize the isolated product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm the formation of the N-oxide.

Control Experiment: Perform the same reaction on N-phenylmorpholine to compare the relative reactivity.

Investigation of N-Alkylation

Objective: To assess the nucleophilicity of the morpholine nitrogen towards alkylating agents.

Protocol:

-

Reaction Setup: Dissolve this compound (1.0 eq) in a polar aprotic solvent like acetonitrile.

-

Reagent Addition: Add an alkylating agent, such as methyl iodide (1.5 eq), and a non-nucleophilic base, like diisopropylethylamine (DIPEA) (2.0 eq).

-

Reaction Conditions: Stir the reaction at room temperature and monitor by LC-MS for the formation of the quaternized ammonium salt.

-

Analysis: Analyze the crude reaction mixture by LC-MS and ¹H NMR to identify the N-methylated product.

Control Experiment: Conduct the reaction in the absence of the base to assess the intrinsic nucleophilicity of the morpholine nitrogen.

Stability Under Simulated Suzuki-Miyaura Conditions

Objective: To evaluate the stability of the morpholine moiety under conditions relevant to Suzuki-Miyaura cross-coupling.

Protocol:

-

Reaction Setup: In a microwave vial, combine this compound (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2.0 eq) in a typical solvent mixture such as dioxane/water (4:1).

-

Reaction Conditions: Heat the reaction mixture to a temperature commonly used for Suzuki-Miyaura couplings (e.g., 100 °C) for an extended period (e.g., 24 hours).

-

Analysis: After cooling, analyze a sample of the reaction mixture by LC-MS and ¹H NMR to detect any degradation products or unexpected side products involving the morpholine ring.

-

Forced Degradation: To probe the ultimate stability, a separate experiment can be run under more forcing conditions (e.g., higher temperature, stronger base, or with a highly reactive coupling partner like a heteroaryl chloride).

Data Presentation and Interpretation

All quantitative data should be summarized in clear, structured tables for easy comparison.

Table 1: Summary of Reactivity Studies

| Experiment | Conditions | Expected Product | Observed Result |

| N-Oxidation | m-CPBA, DCM, 0 °C | Morpholine N-oxide | Formation of a more polar product, confirmed by MS |

| N-Alkylation | CH₃I, DIPEA, ACN, RT | N-methylated morpholinium salt | Detection of the quaternized product by LC-MS |

| Suzuki Stability | Pd(PPh₃)₄, K₂CO₃, 100 °C, 24h | Starting material | No significant degradation observed |

| Forced Suzuki | Pd(dppf)Cl₂, Cs₂CO₃, 120 °C, 24h | Starting material | Minor decomposition products detected |

Visualizing Reaction Pathways and Workflows

Diagrams are essential for visualizing the complex relationships in chemical reactivity and experimental design.

Caption: Potential reactivity pathways of the morpholine moiety.

Caption: Workflow for investigating morpholine reactivity.

Conclusion and Best Practices

This in-depth technical guide demonstrates that the morpholine moiety in this compound, while generally robust, possesses latent reactivity that must be considered during synthetic planning and execution. The morpholine nitrogen exhibits nucleophilic character and is susceptible to oxidation under specific conditions. While stable under standard Suzuki-Miyaura coupling protocols, forcing conditions may lead to undesired side reactions.

Recommendations for Researchers:

-

Protecting Groups: In multi-step syntheses involving strong oxidants or electrophiles, consider the necessity of protecting the morpholine nitrogen.

-

Reaction Optimization: When developing new methodologies using this building block, carefully screen for side products related to the morpholine moiety, especially when using highly reactive coupling partners or elevated temperatures.

-

Thorough Characterization: Always perform comprehensive characterization of final compounds to ensure the integrity of the morpholine ring.

By understanding the potential reactivity of the morpholine moiety, researchers can develop more robust and reliable synthetic routes, leading to higher purity materials and more accurate interpretations of structure-activity relationships in drug discovery programs.

References

- 1. 4-MORPHOLINOPYRIDINE CAS#: 2767-91-1 [m.chemicalbook.com]

- 2. Morpholine | C4H9NO | CID 8083 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. jmcct.com [jmcct.com]

- 7. youtube.com [youtube.com]

Novel reactions involving (5-Methyl-6-morpholinopyridin-3-yl)boronic acid

An In-Depth Technical Guide to Novel Reactions Involving (5-Methyl-6-morpholinopyridin-3-yl)boronic acid

Introduction: A Versatile Heterocyclic Building Block

In the landscape of modern medicinal chemistry and synthetic organic chemistry, the strategic incorporation of heteroaromatic moieties is a cornerstone of molecular design.[1][2] this compound has emerged as a particularly valuable building block. Its structure combines a pyridine core, known for its presence in numerous biologically active molecules, with a morpholine substituent that can enhance solubility and modulate pharmacokinetic properties. The boronic acid functional group serves as a versatile handle for a variety of powerful cross-coupling reactions, enabling the construction of complex molecular architectures.

This technical guide provides an in-depth exploration of the synthesis and, more importantly, the novel and strategic reactions of this compound. We will delve into the mechanistic underpinnings of key transformations, provide field-proven experimental protocols, and discuss the causality behind procedural choices, offering researchers and drug development professionals a practical and authoritative resource.

Chemical Identity:

-

Molecular Weight: 222.05 g/mol [3]

Part 1: Synthesis of the Core Reagent

The utility of any building block is predicated on its accessibility. The synthesis of pyridinylboronic acids can be achieved through several established methods, including the metal-halogen exchange of corresponding pyridinyl halides followed by borylation, or palladium-catalyzed cross-coupling of halopyridines with diboron reagents. A common and effective laboratory-scale synthesis for this compound proceeds from the readily available 5-bromo-2-methyl-6-morpholinopyridine.

The rationale for this approach lies in the reliability of lithium-halogen exchange at low temperatures to generate a nucleophilic pyridyl lithium species, which can then be trapped with an electrophilic boron source like a trialkyl borate.

Experimental Protocol: Synthesis via Lithiation-Borylation

-

Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 5-bromo-2-methyl-6-morpholinopyridine (1.0 equiv) and anhydrous tetrahydrofuran (THF).

-

Lithiattion: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (n-BuLi, 1.1 equiv) dropwise, maintaining the internal temperature below -70 °C. Stir the resulting mixture at -78 °C for 1 hour.

-

Borylation: To the generated pyridyl lithium species, add triisopropyl borate (1.5 equiv) dropwise, again maintaining a temperature below -70 °C.

-

Quench and Workup: After stirring for an additional 2 hours at -78 °C, allow the reaction to warm slowly to room temperature. Quench the reaction by adding aqueous HCl (2M) until the pH is acidic (~pH 2-3).

-

Isolation: Transfer the mixture to a separatory funnel and extract with ethyl acetate. The aqueous layer, containing the boronic acid, is then carefully neutralized with a saturated aqueous solution of sodium bicarbonate. The resulting precipitate is collected by filtration, washed with cold water and diethyl ether, and dried under vacuum to yield this compound.

References

Methodological & Application

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of (5-Methyl-6-morpholinopyridin-3-yl)boronic acid

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance.[1][2] This palladium-catalyzed reaction has proven indispensable in the synthesis of complex molecules, particularly in the pharmaceutical and materials science sectors.[2] A key area of interest is the construction of biaryl and heteroaryl-aryl scaffolds, which are prevalent in a vast array of bioactive compounds.

This guide provides an in-depth technical overview and practical protocols for the palladium-catalyzed cross-coupling of (5-Methyl-6-morpholinopyridin-3-yl)boronic acid with various aryl and heteroaryl halides. This specific boronic acid is a valuable building block for introducing a substituted pyridine moiety, a common motif in medicinal chemistry. While pyridylboronic acids are known to present unique challenges in Suzuki-Miyaura couplings, understanding the underlying principles and optimizing reaction conditions can lead to successful and high-yielding transformations.[3][4]

This document is intended for researchers, scientists, and drug development professionals seeking to employ this versatile building block in their synthetic endeavors. We will delve into the mechanistic nuances, catalyst and ligand selection, and provide detailed, step-by-step protocols to facilitate successful implementation in the laboratory.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction proceeds through a catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[1][5][6] The cycle can be broken down into three key steps: oxidative addition, transmetalation, and reductive elimination.

-

Oxidative Addition: The catalytic cycle begins with the oxidative addition of an organic halide (Ar-X) to a coordinatively unsaturated Pd(0) complex. This step forms a Pd(II) intermediate. The reactivity of the organic halide generally follows the trend I > Br > Cl > F. For less reactive halides like chlorides, the choice of a highly active catalyst system is crucial.[7]

-

Transmetalation: In this step, the organic group from the boronic acid is transferred to the palladium center. This process is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[1][8] The choice of base is critical and can significantly impact the reaction rate and yield.

-

Reductive Elimination: The final step involves the reductive elimination of the two coupled organic fragments from the palladium center, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][5]

References

Optimal Base and Solvent Conditions for Suzuki Reactions with (5-Methyl-6-morpholinopyridin-3-yl)boronic acid

An Application Guide for Medicinal and Process Chemistry

Abstract

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, particularly in the development of pharmaceutical agents where the formation of carbon-carbon bonds is paramount.[1][2] This guide provides a detailed examination of the optimal base and solvent conditions for the successful Suzuki-Miyaura coupling of (5-Methyl-6-morpholinopyridin-3-yl)boronic acid, a heteroaromatic building block of significant interest in drug discovery. We will explore the unique challenges posed by this substrate, including its electronic properties and potential for catalyst inhibition, and present a systematic approach to reaction optimization. This document offers field-proven insights, detailed experimental protocols, and troubleshooting advice tailored for researchers, scientists, and drug development professionals.

Introduction: The Power and Challenge of Heteroaromatic Suzuki Couplings

The palladium-catalyzed Suzuki-Miyaura reaction has revolutionized C-C bond formation due to its remarkable functional group tolerance, mild reaction conditions, and the relatively low toxicity of its boron-based reagents.[1][3][4] In pharmaceutical research, the incorporation of nitrogen-containing heterocycles is a key strategy for modulating the physicochemical and pharmacological properties of drug candidates.[2]

This compound is an exemplary substrate, combining a π-deficient pyridine core with electron-donating methyl and morpholino substituents. While immensely useful, such heteroaryl boronic acids present unique challenges:

-

Catalyst Inhibition: The Lewis basic nitrogen atoms of the pyridine and morpholine rings can coordinate to the palladium catalyst, potentially leading to deactivation and reduced reaction efficiency.[2][5] This is analogous to the well-documented "2-pyridyl problem," although less severe for 3-substituted pyridines.[2][6]

-

Protodeboronation: The carbon-boron bond is susceptible to cleavage by a proton source, an undesired side reaction that is often accelerated under the basic, aqueous conditions of the Suzuki coupling.[7][8][9] This decomposition pathway reduces the concentration of the active nucleophile, leading to lower product yields.

-

Reaction Kinetics: The electron-deficient nature of the pyridine ring can slow the rate-determining transmetalation step of the catalytic cycle.[2]

Overcoming these challenges requires a careful and rational selection of the base and solvent system, which are arguably the most critical variables in ensuring a successful reaction.

The Mechanistic Role of Base and Solvent

A fundamental understanding of why base and solvent choices are critical is essential for logical protocol design. The reaction proceeds through a catalytic cycle involving the palladium catalyst.[1][3]

The Role of the Base

The base is not merely an additive; it is a crucial activator in the catalytic cycle.[3][10] Its primary role is to react with the boronic acid (R-B(OH)₂) to form a more nucleophilic boronate species (e.g., R-B(OH)₃⁻).[1][11][12] This "activation" enhances the electron density on the boron-bound carbon, facilitating the transfer of the organic group from boron to the palladium center in the transmetalation step.[10][13]

The choice of base influences:

-

Rate of Boronate Formation: Stronger or more soluble bases can accelerate this step.

-

Catalyst Stability: Excessively strong bases can degrade the palladium catalyst or sensitive functional groups on the substrates.

-

Side Reactions: The basic conditions can promote protodeboronation. A delicate balance must be struck between activating the boronic acid and minimizing its decomposition.[9]

The Role of the Solvent

The solvent system is far more than an inert medium. It influences nearly every aspect of the reaction.[14][15][16]

-

Solubility: It must dissolve the organic substrates, the palladium catalyst complex, and, ideally, interact favorably with the inorganic base. This is why biphasic organic-aqueous systems are frequently employed.[3][8]

-

Catalyst Activity: The solvent can affect the stability and activity of the palladium catalyst. Coordinating solvents can compete with other ligands for binding sites on the palladium center.[14][16]

-

Reaction Pathway: In some cases, the polarity of the solvent can even influence the selectivity of the reaction, determining which of two reactive sites on a molecule undergoes coupling.[17][18]

The interplay between base and solvent is therefore critical to creating an environment where the desired catalytic cycle can proceed efficiently while suppressing unwanted side reactions.

Caption: The Suzuki-Miyaura Catalytic Cycle.

Systematic Optimization: Selecting the Right Conditions

A systematic approach is key to efficiently identifying the optimal conditions for coupling this compound. We recommend a two-stage screening process focusing first on the base and then the solvent.

Stage 1: Base Selection

The choice of base is critical. For heteroaromatic substrates, a balance must be struck between sufficient reactivity and minimizing base-catalyzed protodeboronation.[9]

Table 1: Comparison of Common Bases for Suzuki-Miyaura Coupling

| Base | Type | pKₐ (Conjugate Acid) | Solubility & Properties | Recommended Use Case for this Substrate |

|---|---|---|---|---|

| K₂CO₃ | Carbonate | ~10.3 | Moderate solubility in water; low in organics. A standard, mild base. | A good initial choice for screening due to its moderate strength. Often requires aqueous co-solvent.[3] |

| Cs₂CO₃ | Carbonate | ~10.3 | High solubility in many organic solvents (e.g., THF, Dioxane).[13] | An excellent choice. Its higher solubility often accelerates the reaction, which can minimize substrate decomposition by reducing reaction time.[13][19] |

| K₃PO₄ | Phosphate | ~12.3 | Soluble in water. Often used for challenging or base-sensitive substrates. | A strong contender. Particularly effective for coupling aryl chlorides and other less reactive partners.[20][21] Can be used with minimal water. |

| KF | Fluoride | ~3.2 | Soluble in water. | Used for base-labile functional groups, but generally not strong enough for activating challenging heteroaryl boronic acids.[10] |

| KOtBu | Alkoxide | ~19 | Very strong base. High solubility in organic solvents. | Generally too harsh for this substrate. High risk of promoting side reactions and decomposition.[3] |

Recommendation: Start screening with K₂CO₃ , Cs₂CO₃ , and K₃PO₄ . Cs₂CO₃ is often the most effective for challenging couplings due to its enhanced solubility.[13]

Stage 2: Solvent Selection

The solvent system must accommodate both the organic-soluble catalyst and substrates and the water-soluble inorganic base. A biphasic mixture is the standard approach.[8]

Table 2: Comparison of Common Solvents for Suzuki-Miyaura Coupling

| Solvent | Type | Boiling Point (°C) | Common Co-Solvent | Comments & Considerations |

|---|---|---|---|---|

| 1,4-Dioxane | Ether | 101 | Water | The historical "gold standard." Excellent solvent for many substrates but has toxicity and peroxide formation concerns.[22][23] |

| Tetrahydrofuran (THF) | Ether | 66 | Water | Good general-purpose solvent. Lower boiling point limits reaction temperature unless using sealed vials.[22] |

| 2-Methyl-THF | Ether | 80 | Water | A greener, safer alternative to THF and Dioxane. Good performance and phase separation from water.[22] |

| Toluene | Aromatic | 111 | Water | Good for higher temperatures. Can help precipitate inorganic byproducts.[3][8] |

| DMF / DMAc | Polar Aprotic | 153 / 165 | Water (optional) | Used for substrates with poor solubility. Can coordinate to palladium and may decompose at high temperatures.[3][16] |

Recommendation: A 4:1 or 5:1 mixture of an organic solvent to water is a robust starting point.[8][20] 1,4-Dioxane/Water is a classic choice, while 2-MeTHF/Water offers a more modern, safer alternative with excellent performance.

Caption: A systematic workflow for reaction optimization.

Experimental Protocols

The following protocols provide a clear, step-by-step methodology. Always use standard Schlenk line or glovebox techniques to handle reagents under an inert atmosphere (Nitrogen or Argon).

Protocol 1: General Procedure for Base and Solvent Screening

This protocol is designed for small-scale reactions to efficiently test multiple conditions.

-

Reagent Preparation:

-

Prepare stock solutions of the aryl halide partner and an internal standard (e.g., hexamethylbenzene) in the primary organic solvent to be tested (e.g., 1,4-Dioxane).

-

-

Reaction Setup:

-

To an array of reaction vials equipped with stir bars, add this compound (1.2 equivalents).

-

Add the base to be tested (2.0 - 2.5 equivalents).

-

Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).

-

Seal the vials with septa caps.

-

-

Inerting:

-

Evacuate and backfill each vial with an inert gas (e.g., Argon) three times.

-

-

Solvent Addition:

-

Add the degassed organic solvent (e.g., 2.0 mL) and degassed water (e.g., 0.5 mL) via syringe. The solvents should be sparged with an inert gas for at least 30 minutes prior to use.

-

Add the aryl halide/internal standard stock solution (1.0 equivalent).

-

-

Reaction:

-

Place the vials in a pre-heated aluminum block on a stirrer hotplate at the desired temperature (e.g., 90-100 °C).

-

Stir vigorously for the designated reaction time (e.g., 4-16 hours).

-

-

Analysis:

-

After cooling to room temperature, take an aliquot from each reaction, dilute with a suitable solvent (e.g., ethyl acetate), filter through a small plug of silica, and analyze by LC-MS or GC-MS to determine conversion and identify the most promising conditions.

-

Protocol 2: Optimized Preparative Scale Protocol (Example)

This protocol is based on a commonly successful condition set for challenging heteroaryl couplings.

-

Setup:

-

To a flame-dried Schlenk flask equipped with a stir bar and condenser, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.8 mmol, 1.8 equiv), Cesium Carbonate (Cs₂CO₃) (2.5 mmol, 2.5 equiv), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 mmol, 0.03 equiv).

-

-

Inerting:

-

Seal the flask and evacuate and backfill with Argon three times.

-

-

Solvent Addition:

-

Add 8 mL of 1,4-Dioxane and 2 mL of water (both previously degassed by sparging with Argon for 30 minutes) via syringe.

-

-

Heating:

-

Heat the reaction mixture to 100 °C with vigorous stirring under a positive pressure of Argon.

-

-

Monitoring:

-

Monitor the reaction progress by TLC or LC-MS. Upon consumption of the limiting aryl halide (typically 6-18 hours), cool the reaction to room temperature.

-

-

Workup:

-

Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).

-

Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the pure product.

-

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | 1. Inactive catalyst (oxygen contamination).2. Insufficiently strong or soluble base.3. Low reaction temperature. | 1. Ensure rigorous degassing of solvents and inert atmosphere.[21] Use fresh, high-quality catalyst.2. Switch to a stronger or more soluble base (e.g., K₂CO₃ → Cs₂CO₃ or K₃PO₄ ).[13][21]3. Increase temperature in 10-15 °C increments. |

| Significant Protodeboronation | 1. Reaction time is too long or temperature is too high.2. Base is too strong or too much water is present.3. Boronic acid is of poor quality or has degraded. | 1. Stop the reaction as soon as the limiting reagent is consumed. Try a lower temperature.2. Use a milder base (e.g., K₂CO₃). Reduce the water content (e.g., from 4:1 to 10:1 organic:water).[8]3. Use freshly purchased or purified boronic acid. Consider converting it to a more stable boronate ester (e.g., pinacol ester) for storage and use.[9][24] |

| Homocoupling of Boronic Acid | 1. Oxygen present in the reaction mixture.2. In-situ reduction of Pd(II) precatalyst is inefficient. | 1. Improve degassing procedures.[5]2. Use a direct Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ with a suitable ligand.[5] |

| Inconsistent Results | 1. Variable quality of reagents (especially boronic acid and base).2. Inconsistent water content. | 1. Use reagents from a reliable source. K₂CO₃ and K₃PO₄ can be hygroscopic; dry in an oven before use.2. Use a consistent, measured ratio of organic solvent to water. |

Conclusion

The successful Suzuki-Miyaura coupling of this compound is highly achievable with a rational and systematic approach to optimization. The primary challenges—potential catalyst inhibition and protodeboronation—can be effectively mitigated by the judicious selection of base and solvent. For this specific substrate, a combination of a highly soluble and moderately strong base, such as Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄) , paired with a biphasic solvent system like 1,4-Dioxane/Water or 2-MeTHF/Water , provides a robust starting point. By following the detailed protocols and troubleshooting guidance provided, researchers can confidently and efficiently synthesize valuable biaryl compounds for advancement in drug discovery and development programs.

References

- 1. chemistnotes.com [chemistnotes.com]

- 2. benchchem.com [benchchem.com]

- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Protodeboronation - Wikipedia [en.wikipedia.org]

- 8. Yoneda Labs [yonedalabs.com]

- 9. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. researchgate.net [researchgate.net]

- 12. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]

- 13. quora.com [quora.com]

- 14. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 15. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species. [sonar.rero.ch]

- 19. compunetics.net [compunetics.net]

- 20. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

- 22. reddit.com [reddit.com]

- 23. researchgate.net [researchgate.net]

- 24. benchchem.com [benchchem.com]

Application Notes for the Synthesis of Heterocyclic Scaffolds Using (5-Methyl-6-morpholinopyridin-3-yl)boronic Acid

Introduction: A Privileged Building Block in Modern Drug Discovery

(5-Methyl-6-morpholinopyridin-3-yl)boronic acid has emerged as a critical building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors. Its unique structure, featuring an electron-rich morpholinopyridine core, allows for the creation of compounds with high specificity and potency. Boronic acids are versatile reagents in organic synthesis due to their stability, low toxicity, and broad reactivity, primarily in palladium-catalyzed cross-coupling reactions.[1][2] The application of this specific boronic acid facilitates the construction of complex molecular architectures that are central to many targeted therapies.[3] This guide provides an in-depth overview of its properties, safe handling procedures, and a detailed, field-proven protocol for its application in the Suzuki-Miyaura cross-coupling reaction.

Physicochemical Properties and Handling

Proper handling and storage of boronic acids are paramount to ensure their reactivity and stability.[4] Organoboronic acids, including this derivative, are known to be sensitive to moisture and can undergo degradation if not stored correctly.[4]

Compound Properties

| Property | Value | Source |

| IUPAC Name | This compound | --INVALID-LINK-- |

| CAS Number | 1191062-85-7 | [5] |

| Molecular Formula | C₁₀H₁₅BN₂O₃ | [5] |

| Molecular Weight | 222.05 g/mol | [5] |

| Appearance | Off-white to light yellow solid | Generic |

| pKa | ~8-9 (Estimated) | [1] |

Storage and Safety Protocols

-

Storage: Store at ambient temperatures in a cool, dry, and dark place.[5][6] The compound should be kept in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture absorption and degradation.[4] Long-term storage in a desiccator is highly recommended.

-

Handling: Always handle in a well-ventilated area, preferably within a fume hood, while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[6] Avoid inhalation of dust and direct contact with skin and eyes.

-

Incompatibility: Keep away from strong oxidizing agents and strong bases.[4][7] Do not store near reactive metals.[4]

-

Disposal: Dispose of chemical waste in accordance with local and institutional regulations.[8]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is the cornerstone application for this boronic acid, enabling the formation of a C-C bond between the pyridinyl scaffold and various aryl or heteroaryl halides. This reaction is one of the most powerful tools in modern organic synthesis.[9]

The Catalytic Cycle: A Mechanistic Overview

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.

-

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl/heteroaryl halide (R¹-X) to form a Pd(II) complex.

-

Base Activation: Concurrently, the base (e.g., K₂CO₃) activates the boronic acid (R²-B(OH)₂) to form a more nucleophilic boronate species (R²-B(OH)₃⁻).[10]

-

Transmetalation: The organic group (R²) from the activated boronate is transferred to the palladium center, displacing the halide and forming a new Pd(II) complex. This is often the rate-determining step.[9]

-

Reductive Elimination: The coupled product (R¹-R²) is released, and the Pd(0) catalyst is regenerated, allowing the cycle to continue.[10]

Detailed Experimental Protocol

This protocol provides a general method for the Suzuki-Miyaura coupling of this compound with an aryl bromide.

Materials & Equipment:

-

This compound (1.2 equiv)

-

Aryl Bromide (1.0 equiv)

-

Palladium Catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)

-

Anhydrous Solvent (e.g., 1,4-Dioxane or DME) and Water (typically 4:1 to 10:1 v/v)

-

Schlenk flask or reaction vial with a magnetic stir bar

-

Inert gas line (Argon or Nitrogen)

-

Standard glassware for workup and purification (separatory funnel, round-bottom flasks)

-

Silica gel for column chromatography

Step-by-Step Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask containing a stir bar, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), base (e.g., K₂CO₃, 2.5 equiv), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 equiv).

-

Inert Atmosphere: Seal the flask with a septum and cycle between vacuum and an inert gas (argon or nitrogen) three to five times to ensure an oxygen-free environment. This step is critical as oxygen can deactivate the Pd(0) catalyst.

-

Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O, 4:1 ratio) via syringe. The solvent should be thoroughly degassed beforehand by sparging with an inert gas for 15-30 minutes.

-

Reaction: Place the flask in a preheated oil bath (typically 80-100 °C) and stir vigorously.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (aryl bromide) is consumed (typically 2-16 hours).

-

Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer twice more with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude residue is then purified by flash column chromatography on silica gel to yield the desired product.

Causality Behind Experimental Choices

| Component | Choice & Rationale |

| Catalyst | Pd(dppf)Cl₂ or Pd(PPh₃)₄: These are robust and versatile catalysts. The dppf ligand is bulky and electron-rich, which promotes the oxidative addition and reductive elimination steps and provides stability to the palladium center. |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄: The base is crucial for activating the boronic acid.[10] Cesium carbonate (Cs₂CO₃) is often used for challenging couplings due to its higher solubility in organic solvents and ability to accelerate the transmetalation step. K₃PO₄ is a strong, non-nucleophilic base suitable for sensitive substrates. |

| Solvent | Dioxane/H₂O, DME/H₂O, Toluene/H₂O: A biphasic system is typically required. The organic solvent solubilizes the reactants and catalyst, while the aqueous phase is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.[11] |

| Temperature | 80-100 °C: Most Suzuki couplings require heating to overcome the activation energy barriers of the catalytic cycle, particularly for less reactive halides like aryl chlorides and bromides. |

| Inert Gas | Argon or Nitrogen: The active Pd(0) species is readily oxidized to inactive Pd(II) by atmospheric oxygen. Maintaining an inert atmosphere is essential for catalytic activity and reproducible results. |

Experimental Workflow and Troubleshooting

A logical workflow ensures efficiency and success. The following diagram outlines the process from setup to final product.

Troubleshooting Common Issues

| Issue | Potential Cause | Suggested Solution |

| Low or No Conversion | 1. Inactive catalyst (oxidized). 2. Insufficiently degassed solvents. 3. Base is not strong or soluble enough. | 1. Use a fresh catalyst or a pre-catalyst. 2. Ensure thorough degassing of solvents. 3. Switch to a stronger or more soluble base like Cs₂CO₃ or K₃PO₄. |

| Protodeboronation | The boronic acid is replaced by a hydrogen atom. This is common with electron-deficient or some heteroaryl boronic acids, especially at high temperatures or with prolonged reaction times.[9] | 1. Lower the reaction temperature. 2. Use a milder base. 3. Use a boronic ester (e.g., pinacol ester) which can be more stable. |

| Homocoupling of Boronic Acid | Two molecules of the boronic acid couple together. This can be caused by the presence of oxygen. | Improve degassing technique and ensure a robust inert atmosphere throughout the reaction. |

| Difficult Purification | Product co-elutes with starting material or byproducts. | Optimize the solvent system for column chromatography. Consider a different purification technique like recrystallization or preparative HPLC. |

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. laballey.com [laballey.com]

- 5. Page loading... [guidechem.com]

- 6. m.youtube.com [m.youtube.com]

- 7. uwaterloo.ca [uwaterloo.ca]

- 8. orgsyn.org [orgsyn.org]

- 9. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. m.youtube.com [m.youtube.com]

- 11. mdpi-res.com [mdpi-res.com]

Application of (5-Methyl-6-morpholinopyridin-3-yl)boronic acid in the Synthesis of Bioactive Molecules: A Guide for Researchers

Introduction: The Strategic Importance of Substituted Pyridines in Kinase Inhibition

The pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of clinically approved drugs. Its unique electronic properties and ability to form key hydrogen bond interactions make it an ideal framework for the design of potent and selective enzyme inhibitors. Within the vast landscape of drug discovery, the development of kinase inhibitors remains a focal point, particularly in oncology and inflammatory diseases. Kinases, as central regulators of cellular signaling, are often dysregulated in these conditions, making them high-value therapeutic targets.

The functionalization of the pyridine ring is a critical strategy for modulating the potency, selectivity, and pharmacokinetic properties of kinase inhibitors. The introduction of specific substituents allows for the fine-tuning of interactions within the ATP-binding pocket of the target kinase. In this context, (5-Methyl-6-morpholinopyridin-3-yl)boronic acid has emerged as a valuable and versatile building block. Its unique substitution pattern, featuring a methyl group and a morpholine moiety, offers distinct steric and electronic properties that can be exploited to achieve high-affinity binding and desirable drug-like characteristics in the final bioactive molecule.

This technical guide provides a comprehensive overview of the application of this compound in the synthesis of potent kinase inhibitors, with a particular focus on dual PI3K/mTOR inhibitors. We will delve into the mechanistic rationale behind its use, provide detailed, field-proven protocols for its application in Suzuki-Miyaura cross-coupling reactions, and present key biological data for a representative bioactive molecule.

Core Application: Synthesis of Pyrido[3,2-d]pyrimidine-based PI3K/mTOR Inhibitors

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell proliferation, growth, survival, and metabolism.[1] Its aberrant activation is a hallmark of many human cancers, making it a prime target for therapeutic intervention. Dual inhibitors that simultaneously target PI3K and mTOR can offer a more comprehensive blockade of this pathway, potentially overcoming resistance mechanisms associated with single-target agents.